4-Benzyloxy-3-nitrobenzoic acid

Catalog No.
S1516430
CAS No.
17903-89-8
M.F
C14H11NO5
M. Wt
273.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxy-3-nitrobenzoic acid

CAS Number

17903-89-8

Product Name

4-Benzyloxy-3-nitrobenzoic acid

IUPAC Name

3-nitro-4-phenylmethoxybenzoic acid

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C14H11NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

ZPGYWCMZSUFFFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Synonyms

4-BENZYLOXY-3-NITROBENZOIC ACID

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

4-Benzyloxy-3-nitrobenzoic acid is an aromatic compound characterized by the presence of a benzyloxy group and a nitro group on the benzene ring. Its molecular formula is C14H11NO5C_{14}H_{11}NO_5 with a molecular weight of approximately 273.24 g/mol. The compound features a carboxylic acid functional group, making it a member of the benzoic acid derivatives. The structure can be represented as follows:

C14H11NO5\text{C}_{14}\text{H}_{11}\text{NO}_5

This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique functional groups.

There is no current information available regarding the specific mechanism of action for 4-Benzyloxy-3-nitrobenzoic acid.

  • Nitroaromatic compounds can be explosive under certain conditions. Standard safety practices for handling organic chemicals should be followed [].
  • The compound might be an irritant and should be handled with appropriate personal protective equipment (PPE) [].
Typical of aromatic compounds. Some common reactions include:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
  • Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, allowing for further functionalization.

An example reaction would be the reduction of the nitro group:

4 Benzyloxy 3 nitrobenzoic acidH2/Pd4 Benzyloxy 3 aminobenzoic acid\text{4 Benzyloxy 3 nitrobenzoic acid}\xrightarrow{\text{H}_2/\text{Pd}}\text{4 Benzyloxy 3 aminobenzoic acid}

Research indicates that 4-Benzyloxy-3-nitrobenzoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects: Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for therapeutic applications.
  • Enzyme Inhibition: Some studies have indicated that this compound may inhibit specific enzymes, which could be relevant in drug design for diseases involving enzyme dysregulation.

The synthesis of 4-Benzyloxy-3-nitrobenzoic acid can be achieved through several methods:

  • Nitration of Benzoic Acid Derivatives: Starting from 4-hydroxybenzoic acid, nitration can be performed using concentrated nitric and sulfuric acids to introduce the nitro group.
  • Ether Formation: The benzyloxy group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., bromide) on the aromatic ring.
  • Carboxylation Reactions: Utilizing carbon dioxide in the presence of a base to introduce the carboxylic acid functionality.

4-Benzyloxy-3-nitrobenzoic acid has several applications, including:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals due to its reactive functional groups.
  • Research Chemicals: Used in laboratories for studying reaction mechanisms involving aromatic compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 4-Benzyloxy-3-nitrobenzoic acid have focused on its reactivity with biological molecules and other chemical entities:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action as a drug candidate.
  • Reactivity with Nucleophiles: Studies assessing how nucleophiles react with the compound's electrophilic sites help understand its potential as a synthetic building block.

Several compounds share structural similarities with 4-Benzyloxy-3-nitrobenzoic acid, including:

  • 4-Nitrobenzoic Acid: Lacks the benzyloxy group but shares similar reactivity due to the nitro and carboxylic acid groups.
  • Benzyl 4-Nitrobenzoate: An ester derivative that retains the nitro functionality while modifying the carboxylic acid into an ester.
  • 3-Nitrobenzoic Acid: Similar in structure but differs in the position of the nitro group, affecting reactivity and biological activity.

Comparison Table

Compound NameStructure CharacteristicsUnique Features
4-Benzyloxy-3-nitrobenzoic AcidBenzyloxy and nitro groups on benzeneAntimicrobial properties
4-Nitrobenzoic AcidNitro and carboxylic acid groupsCommonly used in organic synthesis
Benzyl 4-NitrobenzoateEster form of 4-nitrobenzoic acidUsed in fragrance and flavor industries
3-Nitrobenzoic AcidNitro group at position threeDifferent reactivity profile

The uniqueness of 4-Benzyloxy-3-nitrobenzoic acid lies in its combination of functional groups that confer specific biological activities and synthetic utility not found in its analogs.

XLogP3

2.7

Wikipedia

4-(Benzyloxy)-3-nitrobenzoic acid

Dates

Modify: 2023-08-15

Explore Compound Types